rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans
Description
rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans (CAS: 1807940-95-9) is a chiral oxane derivative characterized by a six-membered tetrahydropyran (oxane) ring substituted with a chloromethyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 2 in a trans configuration . The compound’s stereochemistry and functional groups render it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring fluorinated motifs or reactive chloromethyl handles for further derivatization. Its molecular formula, inferred from structural analogs, is likely C₁₃H₁₄ClF₃O, with a molecular weight of approximately 278.7 g/mol.
Properties
CAS No. |
1807940-95-9 |
|---|---|
Molecular Formula |
C13H14ClF3O |
Molecular Weight |
278.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the oxane ring using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxirane derivatives.
Reduction: Reduction reactions may target the chloromethyl group, converting it to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium cyanide, or thiols under basic conditions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of methyl-substituted oxane.
Substitution: Formation of azido, cyano, or thio-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “rac-(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane, trans” depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups.
Comparison with Similar Compounds
Urea-Thiazole Derivatives ()
Compounds such as 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (ESI-MS m/z: 412.1 [M+H]⁺) share the chloromethyl group but incorporate a thiazole ring and urea moiety. These derivatives exhibit higher molecular weights (412–446 g/mol) and enhanced polarity due to the urea group, making them suitable for kinase inhibition studies.
Bromomethyl Oxirane ()
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane, trans (C₉H₉BrO, 213.07 g/mol) features a three-membered epoxide (oxirane) ring with bromomethyl and phenyl groups. The strained epoxide ring confers higher reactivity toward nucleophilic attack compared to the six-membered oxane, but the trans configuration in both compounds highlights the role of stereochemistry in modulating reactivity .
Trifluoromethylphenyl-Substituted Analogues
Morpholine Derivatives ()
rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride, trans (CAS: 2648869-69-4) contains a morpholine ring instead of oxane. The trifluoromethyl group and ester functionality enhance metabolic stability, a trait shared with the target compound. However, the morpholine’s nitrogen atom introduces basicity, which may influence solubility and pharmacokinetics .
Aprepitant-Related Compounds ()
Aprepitant derivatives like 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one (CAS: 1148113-53-4) incorporate multiple trifluoromethyl groups and complex heterocycles. These molecules are designed for high-affinity receptor binding (e.g., neurokinin-1 antagonists), whereas the target oxane derivative serves primarily as a synthetic precursor .
Oxane Ring Analogues
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic Acid ()
This compound (CAS: 1909294-46-7, 172.2 g/mol) shares the oxane core but substitutes the chloromethyl and trifluoromethyl groups with a carboxylic acid and isopropyl group. The carboxylic acid enhances water solubility, making it suitable for ionic interactions in drug formulations, while the target compound’s chloromethyl group favors alkylation reactions .
Data Tables
Table 1. Structural and Physicochemical Comparison
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